

# Introduction: Unveiling a Key Heterocyclic Building Block

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2,4,5-Trimethylpyridine

CAS No.: 1122-39-0

Cat. No.: B074028

[Get Quote](#)

**2,4,5-Trimethylpyridine**, a member of the collidine family of isomers, is a substituted aromatic heterocycle based on a pyridine ring.<sup>[1][2]</sup> As a key structural motif, the pyridine ring is a cornerstone in medicinal chemistry, found in the core of numerous therapeutic agents.<sup>[3][4]</sup>

**2,4,5-Trimethylpyridine**, with its specific substitution pattern, offers unique steric and electronic properties that make it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science. This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and drug development professionals.

Core Identifiers:

- IUPAC Name: **2,4,5-trimethylpyridine**<sup>[2]</sup>
- Synonyms: 2,4,5-Collidine, Pyridine, 2,4,5-trimethyl-<sup>[1][2]</sup>
- CAS Registry Number: 1122-39-0<sup>[1]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>N<sup>[1][2]</sup>
- Molecular Weight: 121.18 g/mol <sup>[1][2]</sup>

Caption: Chemical structure of **2,4,5-trimethylpyridine**.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its application in synthesis, dictating solubility, reactivity, and purification strategies. The properties of **2,4,5-trimethylpyridine** are summarized below.

Table 1: Physicochemical Properties of **2,4,5-Trimethylpyridine**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N	[1][2]
Molecular Weight	121.18 g/mol	[1][2]
Boiling Point	171.0 °C	[1]
Density	0.9327 g/cm <sup>3</sup> at 25 °C	[1]
InChIKey	MNDSSKADVGDFDF- UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>CC1=CC(=NC=C1C)C</chem>	[1][2]

Spectroscopic data is essential for structure confirmation and purity assessment. Comprehensive data for **2,4,5-trimethylpyridine**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are available in public databases such as PubChem and the NIST WebBook.[2][5] These spectral fingerprints are indispensable for researchers to verify the identity and integrity of the compound throughout experimental workflows.

## Synthesis and Reactivity Insights

The synthesis of substituted pyridines can be achieved through various methods. While numerous strategies exist for the pyridine core, a common approach involves cyclic condensation reactions.[6] For instance, the synthesis of the related isomer 2,3,5-trimethylpyridine has been accomplished through the reaction of 3-amino-2-methylpropenal with methylethylketone in an acidic medium, highlighting a viable pathway for constructing such scaffolds.[6]

The reactivity of **2,4,5-trimethylpyridine** is governed by the basic nitrogen atom and the steric and electronic effects of the three methyl groups. Like other pyridine derivatives, it can act as a base or a ligand. The methyl groups increase the electron density on the ring and at the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine. However, the steric hindrance provided by the methyl groups, particularly those adjacent to the nitrogen (in related isomers like 2,4,6-collidine), can render the nitrogen non-nucleophilic.[7] This property is highly valuable in organic synthesis, allowing it to function as an acid scavenger in reactions where a nucleophilic base would lead to unwanted side products.



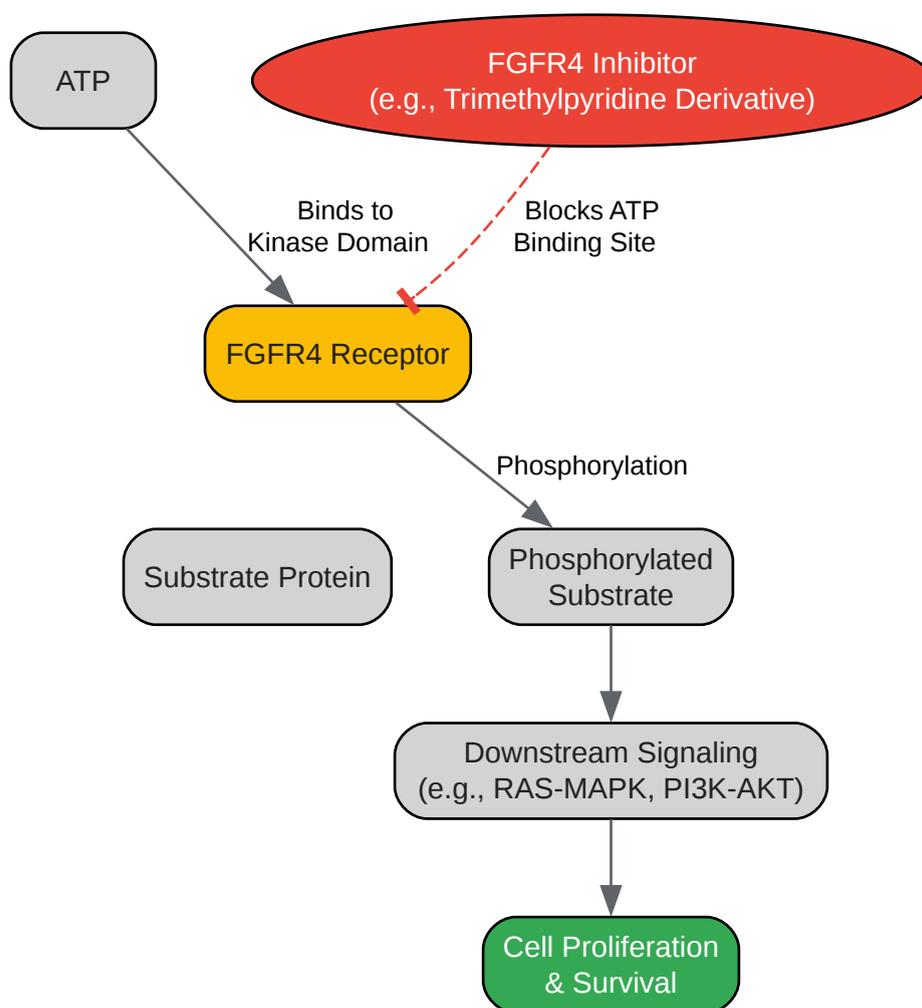
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of substituted pyridines.

## Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to serve as a versatile synthetic handle.

A compelling example of the direct application of the **2,4,5-trimethylpyridine** core is in the development of novel cancer therapeutics. Researchers have designed and synthesized a series of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[8] The FGFR signaling pathway is often dysregulated in various cancers, including hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 represents a promising therapeutic strategy. In this context, the **2,4,5-trimethylpyridine** moiety serves as a critical part of the molecular scaffold that orients other functional groups to effectively bind to the kinase domain of the receptor, blocking its downstream signaling and inhibiting tumor growth.[8] This highlights the role of such substituted pyridines as foundational elements in the rational design of targeted therapies.



[Click to download full resolution via product page](#)

Caption: Mechanism of an FGFR4 kinase inhibitor in blocking cell signaling.

## Safety, Handling, and Experimental Considerations

While a specific, detailed safety data sheet for **2,4,5-trimethylpyridine** is not as commonly available as for its isomer, 2,4,6-trimethylpyridine, the safety precautions for this class of compounds are expected to be similar. The following information, primarily based on the well-documented hazards of 2,4,6-trimethylpyridine, should be considered as a prudent guide.[9][10][11][12]

- **Flammability:** Trimethylpyridines are flammable liquids and vapors. Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Containers should be grounded and bonded to prevent static discharge.[10]

- Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[11][12]
- Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[11][12]
- Handling:
  - Use only in a well-ventilated area or under a chemical fume hood.[9]
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
  - Avoid breathing vapors or mists.[11]
  - Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

## Exemplary Experimental Protocol: Dehydrohalogenation

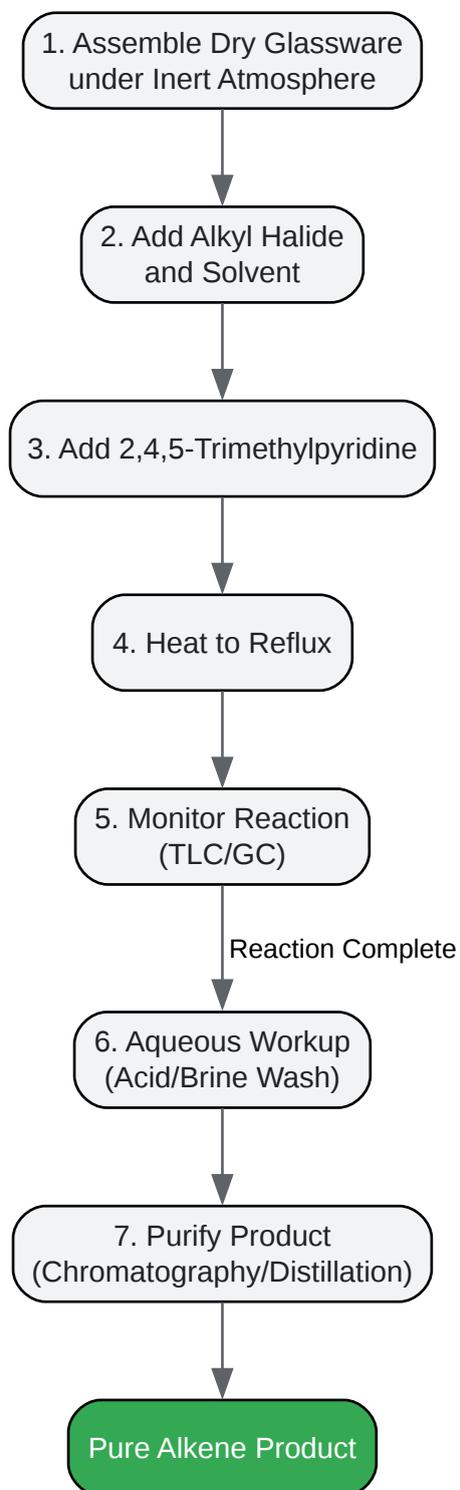
The use of a sterically hindered, non-nucleophilic base is critical in elimination reactions where substitution is an undesired side reaction. The following protocol illustrates how a compound like **2,4,5-trimethylpyridine** could be employed.

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction, using **2,4,5-trimethylpyridine** as an acid scavenger.

Methodology:

- Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged.
- Reagent Addition: The alkyl halide (1.0 eq.) is dissolved in a suitable high-boiling, aprotic solvent (e.g., toluene or xylene).
- Base Addition: **2,4,5-trimethylpyridine** (1.5 eq.) is added to the solution. The excess base ensures complete scavenging of the H-X byproduct. Causality: A non-nucleophilic base is chosen to favor the elimination pathway over the competing substitution ( $S_N2$ ) pathway.

- Reaction: The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup:
  - The reaction mixture is cooled to room temperature.
  - The mixture is diluted with a nonpolar solvent (e.g., diethyl ether) and washed with a dilute acid (e.g., 1M HCl) to remove the protonated trimethylpyridine salt.
  - The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the pure alkene.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a dehydrohalogenation reaction.

## Conclusion

**2,4,5-Trimethylpyridine** represents more than just another isomer in the collidine series. Its specific substitution pattern provides a unique combination of steric and electronic properties that are of significant interest to synthetic and medicinal chemists. From its foundational role as a building block in the synthesis of targeted cancer therapies to its potential application as a non-nucleophilic base, this compound is a versatile tool in the modern chemical laboratory. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage its potential in the development of novel molecules and materials.

## References

- CAS. (n.d.). **2,4,5-Trimethylpyridine**. CAS Common Chemistry. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of **2,4,5-Trimethylpyridine** (CAS 1122-39-0). Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **2,4,5-Trimethylpyridine**. PubChem Compound Database. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2,3,5-Trimethylpyridine. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [\[Link\]](#)
- Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [\[Link\]](#)
- Wikipedia contributors. (n.d.). 2,4,6-Trimethylpyridine. Wikipedia. Retrieved from [\[Link\]](#)
- Wikimedia Commons. (2009, April 5). File:**2,4,5-Trimethylpyridine**.svg. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylpyridine. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[1H NMR] - Spectrum. Retrieved from [\[Link\]](#)

- Kim, J., et al. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Scientific Reports. Retrieved from [[Link](#)]
- NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [[Link](#)]
- Urošević, J., et al. (2022, August 1). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Retrieved from [[Link](#)]
- Chemicalland21. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [[Link](#)]
- Kumar, P., et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [[Link](#)]
- NIST. (n.d.). Pyridine, 2,4,6-trimethyl- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [[Link](#)]
- SpectraBase. (n.d.). 2,4,6-Trimethyl pyridine - Optional[<sup>13</sup>C NMR] - Chemical Shifts. Retrieved from [[Link](#)]
- Sahu, N. K., et al. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. ResearchGate. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
- 2. 2,4,5-Trimethylpyridine | C<sub>8</sub>H<sub>11</sub>N | CID 14280 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. researchgate.net [[researchgate.net](https://researchgate.net)]

- [5. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. exsyncorp.com \[exsyncorp.com\]](#)
- [8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](#)
- [10. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [11. lobachemie.com \[lobachemie.com\]](#)
- [12. Laboratory Chemicals | Alpha Chemika \[alphachemika.co\]](#)
- To cite this document: BenchChem. [Introduction: Unveiling a Key Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074028#2-4-5-trimethylpyridine-chemical-structure-and-properties\]](https://www.benchchem.com/product/b074028#2-4-5-trimethylpyridine-chemical-structure-and-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

